
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the quinazolinone core or the chlorine atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or bromine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted derivatives at the chlorine position.
Scientific Research Applications
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one would depend on its specific biological or chemical target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The presence of the chlorine atom and thiophene ring may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(1H)-one: Lacks the thiophene ring.
2-(Thiophen-2-yl)quinazolin-4(1H)-one: Lacks the chlorine atom.
Quinazolin-4(1H)-one: Lacks both the chlorine atom and thiophene ring.
Uniqueness
6-Chloro-2-(thiophen-2-yl)quinazolin-4(1H)-one is unique due to the presence of both the chlorine atom and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
167994-99-2 |
|---|---|
Molecular Formula |
C12H7ClN2OS |
Molecular Weight |
262.72 g/mol |
IUPAC Name |
6-chloro-2-thiophen-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-3-4-9-8(6-7)12(16)15-11(14-9)10-2-1-5-17-10/h1-6H,(H,14,15,16) |
InChI Key |
HBSBPTJLRMITAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




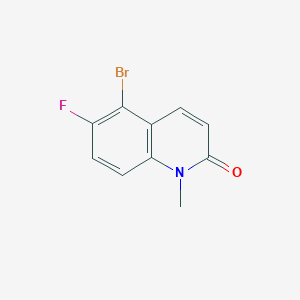
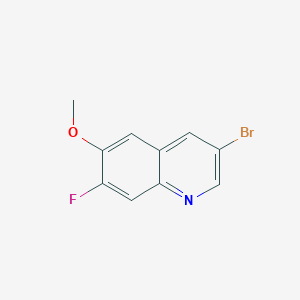
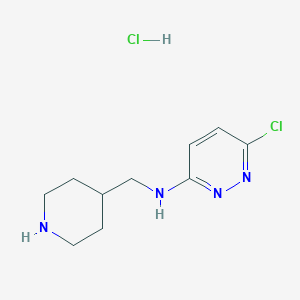

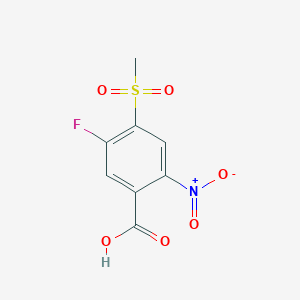
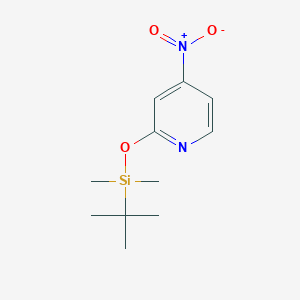




![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)
